7-methyl-20-phenyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
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Overview
Description
11-methyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex organic compound with the molecular formula C24H19N3OS and a molecular weight of 397.503 g/mol
Preparation Methods
The synthesis of 11-methyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves multiple steps, typically starting with the formation of the benzothieno ring system. The synthetic route often includes cyclization reactions, where intermediates are formed and subsequently converted into the final product through a series of chemical transformations. Specific reaction conditions, such as the use of dehydrating agents like POCl3, P2O5, or ZnCl2, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
11-methyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11-methyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 11-methyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
11-methyl-5-phenyl-9,10,11,12-tetrahydro-8H-1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can be compared with similar compounds, such as:
- 11-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
- 11-methyl-5-(4-methyl-1-piperidinyl)-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
- 5-[(2-furylmethyl)amino]-11-methyl-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of 11-methyl-5-phenyl-9,10,11,12-tetrahydro-8H-1
Properties
Molecular Formula |
C24H19N3OS |
---|---|
Molecular Weight |
397.5g/mol |
IUPAC Name |
7-methyl-20-phenyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one |
InChI |
InChI=1S/C24H19N3OS/c1-14-11-12-18-19(13-14)29-23-20(18)24(28)27-22(25-23)17-10-6-5-9-16(17)21(26-27)15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3 |
InChI Key |
CEWROALGQBGICQ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
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